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Compound of Interest

Compound Name: CCK-A receptor inhibitor 1

Cat. No.: B8601636

Application Notes: CCK-A Receptor Inhibitor
(Devazepide)

Introduction

Cholecystokinin (CCK) is a crucial peptide hormone and neuropeptide in the gastrointestinal
(GI) system that regulates various digestive processes.[1][2] It is released from I-cells in the
proximal small intestine in response to nutrients, particularly fats and proteins.[3] CCK's
primary functions include stimulating pancreatic enzyme secretion and gallbladder contraction,
inhibiting gastric emptying, and inducing satiety.[1][2][3][4] These effects are mediated through
two G protein-coupled receptor subtypes: CCK-A (also known as CCK1) and CCK-B (CCK2).[4]
The CCK-A receptor is predominantly found in peripheral tissues like the gallbladder, pancreas,
and throughout the smooth muscle and enteric neurons of the Gl tract, where it primarily
mediates the motor effects of CCK.[1][2][4][5]

Product Description: Devazepide (Formerly MK-329, L-364,718)

Devazepide is a potent, selective, and non-peptide antagonist of the CCK-A receptor.[6][7] It
functions by competitively binding to CCK-A receptors, thereby blocking the downstream
physiological actions of endogenous CCK.[4] Its high affinity and selectivity for the CCK-A
receptor over the CCK-B receptor make it an invaluable tool for elucidating the specific roles of
CCK-A receptor signaling in physiological and pathophysiological processes.[7] Devazepide is
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orally active and has been used extensively in both animal and human studies to investigate
the role of CCK in gastrointestinal motility.[6][8]

Applications in Gastrointestinal Motility Research
Devazepide is a key pharmacological tool for investigating several aspects of Gl motility:

o Gastric Emptying: CCK is a primary physiological regulator that slows gastric emptying,
particularly of liquids and fats.[1][9] By blocking CCK-A receptors with Devazepide,
researchers can study the extent of CCK's contribution to this process. Administration of
CCK-A antagonists has been shown to accelerate the gastric emptying of liquid and mixed
meals.[1][9]

« Intestinal and Colonic Transit: CCK influences transit time throughout the gut. CCK-A
receptor antagonists can accelerate colonic transit time, making them useful for studying
conditions like constipation-predominant Irritable Bowel Syndrome (IBS).[1][2]

» Gallbladder Motility: CCK is the principal stimulant for postprandial gallbladder contraction.[2]
Devazepide effectively inhibits this action, which is useful for studying gallbladder function
and the pathogenesis of conditions like cholesterol gallstones, where impaired gallbladder
motility is a key factor.[10][11]

« lleal Brake Mechanism: The "ileal brake" is a feedback mechanism where the presence of fat
in the distal ileum inhibits proximal gut motility. Devazepide has been used to demonstrate
that this effect is partially mediated by CCK, as it can reverse the delay in transit time
induced by ileal lipid infusion.[6][12]

Data Presentation

Table 1: Effect of Devazepide on Gastric Emptying
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Effect on
Model Treatment Meal Type Gastric Significance  Reference
Emptying
Attenuated
inhibition
. caused by
Devazepide
. duodenal Not
Rat (2.5 Saline . L [8]
. casein, specified
pmollkg iv)
peptone,
Intralipid, or
maltose
) Baked bean Further
Devazepide )
test meal with  delayed
Rat (4 mg/kg, ) o ) P<0.01 [6][12]
ileal lipid gastric
oral) ) ) )
infusion emptying

| Human | Loxiglumide (CCK-A antagonist) | Liquid mixed meal | Significantly accelerated
gastric emptying | Not specified |[9] |

Table 2: Effect of Devazepide on Intestinal Transit
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Effect on
Parameter . N
Model Treatment Intestinal Significance  Reference
Measured )
Transit
Stomach-
. to-cecum
Devazepide o Reversed
transit time .
Rat (4 mglkg, L the delayin P <0.01 [6]1[12]
(with ileal L
oral) . transit time
lipid
infusion)
Geometric
More
center of _
) ) proximal
Rat Devazepide meal (with o P <0.05 [6][12]
) o distribution
ileal lipid )
) ) (less transit)
infusion)

| Human | CCK-A Antagonists | Colonic transit time | Accelerates transit time | Not specified |[1]

Visualized Signaling Pathway and Workflows

Cholecystokinin (CCK) inds Cell Membrane
CCCK-A Receptor Activates Gq Protein Al E
S <t (PLC)
Devazepide Blocks
(CCK-A Inhibitor)

Smooth Muscle Contraction
(e.9., Gallbladder)

»| Delayed Gastric Emptying

Click to download full resolution via product page

Caption: CCK-A receptor signaling pathway and its inhibition by Devazepide.
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Caption: Experimental workflow for in vivo gastrointestinal transit studies.
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Caption: Experimental workflow for in vitro muscle strip contractility assays.
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Experimental Protocols

Protocol 1: In Vivo Measurement of Gastric Emptying
and Intestinal Transit in Rodents

Objective: To evaluate the effect of a CCK-A receptor inhibitor on gastric emptying and small
intestinal transit time in rats or mice. This protocol is adapted from methodologies described in
the literature.[6][12][13][14]

Materials and Reagents:
CCK-A Receptor Inhibitor (Devazepide)
Vehicle (e.g., 0.5% carboxymethylcellulose or saline)

Test Meal: 5% Charcoal in 10% Gum Arabic, or a radiolabeled non-absorbable marker (e.qg.,
>1Cr-sodium chromate) in a semi-liquid meal.

Experimental animals (e.g., Male Sprague-Dawley rats, fasted for 18-24 hours with free
access to water).

Oral gavage needles.

Surgical tools for dissection.

Scale for weighing stomach contents.

Ruler for measuring intestinal length.

Gamma counter (if using a radiolabeled marker).
Procedure:

o Animal Preparation: Fast animals overnight (18-24 hours) but allow free access to water to
ensure an empty stomach.

e Grouping and Dosing: Randomly assign animals to control (vehicle) and treatment
(Devazepide) groups. Administer the inhibitor or vehicle by oral gavage at a predetermined
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time before the test meal (e.g., 30-60 minutes). A typical oral dose for Devazepide is 4
mg/kg.[6][12]

o Test Meal Administration: Administer a fixed volume of the charcoal or radiolabeled meal via
oral gavage (e.g., 1.5 mL for rats). Note the exact time of administration.

e Transit Period: Return the animal to its cage for a specific period (e.g., 20 minutes for
intestinal transit, 30-60 minutes for gastric emptying).

o Euthanasia and Dissection: At the end of the transit period, euthanize the animal via an
approved method (e.g., CO2 asphyxiation followed by cervical dislocation). Immediately
perform a laparotomy to expose the Gl tract.

e Sample Collection:

o Carefully clamp the pylorus and cardia of the stomach. Remove the stomach, weigh it,
remove its contents, and reweigh the empty stomach to determine the weight of the meal
remaining.

o For intestinal transit, carefully remove the entire small intestine from the pyloric sphincter
to the cecum, ensuring it is not stretched.

¢ Measurement:

o Gastric Emptying (%): Calculated as: [1 - (Weight of meal in stomach / Total weight of
meal administered)] x 100.

o Intestinal Transit (Geometric Center): Lay the small intestine flat on a moist surface.
Measure the total length. For charcoal meals, measure the distance the charcoal has
traveled from the pylorus to the most distal point. For radiolabeled meals, divide the
intestine into a set number of equal segments (e.g., 10), and measure the radioactivity in
each segment and the stomach.

Data Analysis:

e The Geometric Center (GC) is calculated using the formula: GC = Z (% of marker in each
segment x segment number) / 100.
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o Compare the mean percent gastric emptying and geometric center between the vehicle and
Devazepide-treated groups using an appropriate statistical test (e.g., Student's t-test or
ANOVA). A p-value < 0.05 is typically considered significant.

Protocol 2: In Vitro Contractility of Isolated Gl Smooth
Muscle Strips

Objective: To directly measure the antagonistic effect of Devazepide on CCK-induced
contractions of gastrointestinal smooth muscle in an organ bath. This protocol is based on
methods for studying isolated muscle strips.[2][15][16]

Materials and Reagents:
o CCK-A Receptor Inhibitor (Devazepide)
e CCK agonist (e.g., CCK-8, the sulfated octapeptide)

o Krebs-Henseleit Solution (composition in mM: NaCl 118, KCl 4.7, CaClz 2.5, KH2POa4 1.2,
MgSOa4 1.2, NaHCOs 25, Glucose 11).

o Carbogen gas (95% Oz, 5% COz).

o Experimental animals (e.g., Guinea pigs or rats).

» Organ bath system with isometric force transducers and a data acquisition system.
e Surgical tools for dissection.

Procedure:

o Tissue Preparation: Euthanize the animal. Immediately dissect the desired tissue (e.g.,
gallbladder, antrum of the stomach, or a segment of the small intestine). Place the tissue in
ice-cold Krebs solution continuously bubbled with carbogen.

e Muscle Strip Preparation: Carefully remove the mucosa. Cut muscle strips (e.g., 8 mm x 2
mm) parallel to the longitudinal or circular muscle fibers.[16]
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e Mounting: Suspend each strip vertically in an organ bath chamber (e.g., 5-10 mL) filled with
Krebs solution, maintained at 37°C and continuously gassed with carbogen. Attach one end
of the strip to a fixed hook and the other to an isometric force transducer.

o Equilibration: Apply a resting tension of ~1.0 g and allow the strips to equilibrate for at least
60 minutes. During this period, replace the Krebs solution every 15-20 minutes.

« Inhibitor Incubation: After equilibration, add Devazepide (at various concentrations) or its
vehicle to the organ bath and incubate for a set period (e.g., 20 minutes) to allow for receptor
binding.

o CCK-Induced Contraction: Generate a cumulative concentration-response curve by adding
CCK-8 to the bath in a stepwise manner (e.g., from 10~ M to 107 M). Allow the response
to each concentration to plateau before adding the next.

» Data Recording: Continuously record the isometric tension throughout the experiment.
Data Analysis:

» Measure the amplitude of contraction (in grams or millinewtons) in response to each
concentration of CCK-8.

o Normalize the data by expressing each response as a percentage of the maximal contraction
observed with CCK-8 alone.

» Plot the concentration-response curves for CCK-8 in the absence and presence of different
concentrations of Devazepide.

e The antagonistic effect of Devazepide will be observed as a rightward shift in the
concentration-response curve. Calculate the pAz value to quantify the potency of
Devazepide.

o Use appropriate statistical tests (e.g., ANOVA) to compare curves and determine
significance.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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